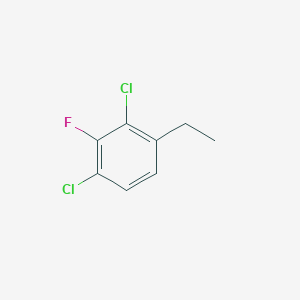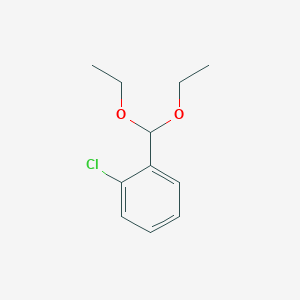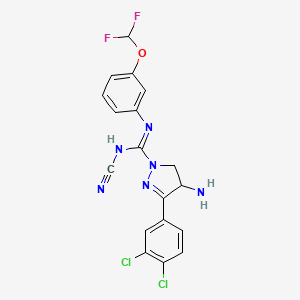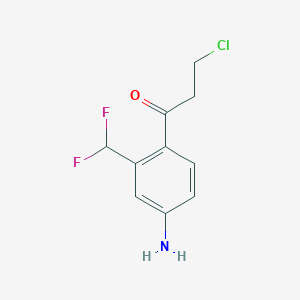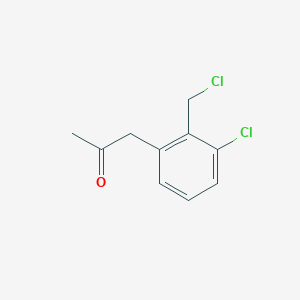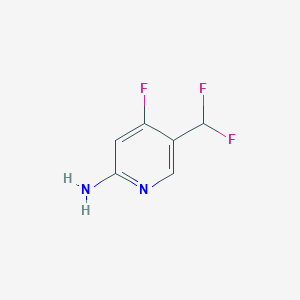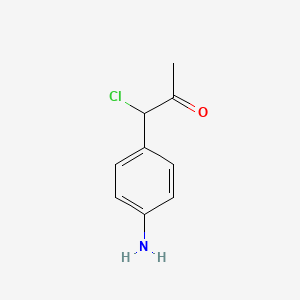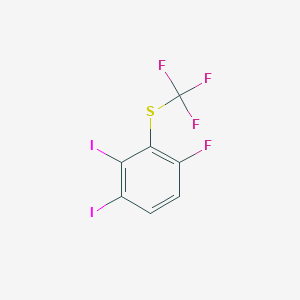![molecular formula C15H19ClN4O B14048122 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclohexylethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the tetrazole intermediate . The final step involves the addition of the cyclohexylethanol moiety, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the tetrazole ring into a different functional group.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of tetrazole derivatives on biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a chlorophenyl group and has been studied for its anticonvulsant properties.
2-(3´-pyridyl)-5-phenyloxazole: Another heterocyclic compound with potential biological activity.
Uniqueness
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C15H19ClN4O |
|---|---|
分子量 |
306.79 g/mol |
IUPAC名 |
2-[5-(3-chlorophenyl)tetrazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C15H19ClN4O/c16-13-8-4-7-12(9-13)15-17-18-19-20(15)10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2 |
InChIキー |
YPKLVGMUGYEPBA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(CN2C(=NN=N2)C3=CC(=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



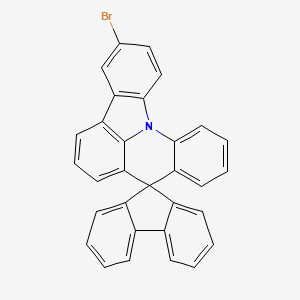
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
